molecular formula C8H9N2OP B8139928 6-(Dimethylphosphoryl)nicotinonitrile

6-(Dimethylphosphoryl)nicotinonitrile

Cat. No. B8139928
M. Wt: 180.14 g/mol
InChI Key: HDOHCPOIHOADFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Dimethylphosphoryl)nicotinonitrile is a useful research compound. Its molecular formula is C8H9N2OP and its molecular weight is 180.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(Dimethylphosphoryl)nicotinonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(Dimethylphosphoryl)nicotinonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Blue Light Emitting Material : A derivative of nicotinonitrile, specifically 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile, has been identified for its potential as a blue light-emitting material. This compound exhibits good absorption and fluorescence properties, making it suitable for applications in optoelectronics (Ahipa, Kamath, Kumar, & Adhikari, 2014).

  • Synthesis of Substituted Nicotinonitriles : The Vinylogous Mannich Reaction has been developed to provide efficient access to substituted nicotinonitriles. This includes the synthesis of 6-aryl-, 6-amino-, and 6-carboxylic ester-substituted derivatives, enhancing the versatility of nicotinonitrile derivatives in organic synthesis (Winter & Risch, 2003).

  • Antiproliferative Activity Against Cancer : Certain nicotinonitrile analogues, such as 4,6-diphenyl-2-(1H-pyrrol-1-yl)nicotinonitrile, show significant antiproliferative activity against human cancer cell lines. Some compounds have demonstrated antitumor activity comparable to or higher than existing drugs like crolibulin and CA-4 (Liu et al., 2018).

  • Corrosion Inhibition : Nicotinonitriles have been identified as effective green corrosion inhibitors for mild steel in hydrochloric acid. These compounds exhibit maximum inhibition efficiency at specific concentrations, highlighting their potential in industrial applications (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

  • Synthesis of Pharmaceutical Compounds : Various synthetic routes have been developed for producing nicotinonitrile derivatives, which possess biological and medicinal properties. These compounds are being explored for their potential in pharmaceutical applications (Salem, Helel, Gouda, Ammar, & El-Gaby, 2018).

  • Antibacterial and Antifungal Activities : Novel pyrido[2,3-d]pyrimidine derivatives derived from nicotinonitrile have shown promising antibacterial and antifungal activities. This indicates their potential for development into pharmaceutical drugs (Behalo, 2008).

properties

IUPAC Name

6-dimethylphosphorylpyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N2OP/c1-12(2,11)8-4-3-7(5-9)6-10-8/h3-4,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDOHCPOIHOADFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CP(=O)(C)C1=NC=C(C=C1)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N2OP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Dimethylphosphoryl)nicotinonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Dimethylphosphoryl)nicotinonitrile
Reactant of Route 2
6-(Dimethylphosphoryl)nicotinonitrile
Reactant of Route 3
6-(Dimethylphosphoryl)nicotinonitrile
Reactant of Route 4
Reactant of Route 4
6-(Dimethylphosphoryl)nicotinonitrile
Reactant of Route 5
Reactant of Route 5
6-(Dimethylphosphoryl)nicotinonitrile
Reactant of Route 6
Reactant of Route 6
6-(Dimethylphosphoryl)nicotinonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.